Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate
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Overview
Description
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate is a chemical compound that features a benzoate ester linked to a dithiolan ring via an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized by reacting a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted ethynyl derivatives.
Scientific Research Applications
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(1-oxoisoindolin-2-yl)benzoate
Uniqueness
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate is unique due to its combination of a dithiolan ring and an ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
920979-47-1 |
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Molecular Formula |
C19H22O2S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl 4-[2-(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate |
InChI |
InChI=1S/C19H22O2S2/c1-21-18(20)16-9-7-15(8-10-16)11-12-19(22-13-14-23-19)17-5-3-2-4-6-17/h7-10,17H,2-6,13-14H2,1H3 |
InChI Key |
IBHIJRXROQIAFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2(SCCS2)C3CCCCC3 |
Origin of Product |
United States |
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